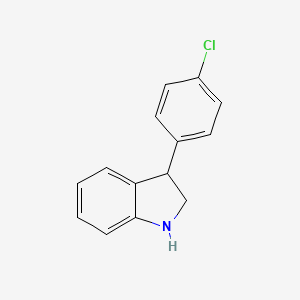

3-(4-Chlorophenyl)-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

62236-21-9 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12ClN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-8,13,16H,9H2 |

InChI Key |

COSXUZXLIOCXMU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl 2,3 Dihydro 1h Indole and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inhilarispublisher.comscitepress.org For 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, several strategic disconnections can be envisioned to deconstruct the molecule into feasible precursors.

A primary disconnection strategy involves breaking the C2-C3 and the C3-Aryl bonds. This approach simplifies the target molecule into precursors that can be reassembled through various cyclization and coupling reactions. For instance, a key disconnection can be made at the C(sp³)–C(sp³) bond between the indoline (B122111) core and the chlorophenyl group, suggesting a synthetic route involving the coupling of an indole (B1671886) precursor with a suitable chlorophenyl-containing reagent. ubc.ca Another powerful retrosynthetic step is the deconstruction of the core aromatic ring itself, which significantly reduces the complexity of the synthetic target. nih.gov

Alternative disconnections might target the N1-C2 or N1-C7a bonds, leading to different sets of starting materials and synthetic pathways. For example, a disconnection across the N1-C2 bond could suggest an intramolecular cyclization of an appropriately substituted aniline (B41778) derivative. The choice of disconnection strategy is often guided by the desired stereochemistry and the availability of efficient and selective reactions to form the key bonds in the forward synthesis. amazonaws.comprinceton.edu

Development of Novel Catalytic Approaches for Stereoselective Synthesis

The synthesis of enantiomerically pure 3-arylindolines is of paramount importance, as the biological activity of such compounds is often stereospecific. This has driven the development of novel catalytic methods that allow for high levels of stereocontrol.

Organocatalytic Strategies for Chiral Induction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.gov Chiral phosphoric acids, for example, have been utilized in asymmetric cycloadditions to construct indole-based biaryls with high enantioselectivity. nih.gov These catalysts can activate substrates through hydrogen bonding, facilitating enantioselective transformations. In the context of 3-arylindolines, organocatalysts can be employed to catalyze key bond-forming reactions, such as Michael additions or Friedel-Crafts alkylations, to introduce the aryl group at the C3 position with high stereocontrol.

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of indole derivatives. mdpi.com For the synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, palladium-catalyzed cross-coupling reactions can be employed to form the C3-aryl bond. For instance, a three-component reaction involving an aryl iodide, an alkyne, and a diaziridinone, catalyzed by palladium, provides an efficient route to 2,3-disubstituted indoles. labxing.com

Iron-catalyzed intermolecular [3+2] cyclization reactions of indoles with N-tosylaziridines have also been developed for the construction of indoline skeletons. researchgate.net Furthermore, cascade reactions, such as a TEA-mediated arylation/cyclization of indole acetamides with 3-substituted indoles, offer a metal-free approach to indolyl pyrroloindolines. rsc.org

Asymmetric Hydrogenation and Hydroamination Techniques

Asymmetric hydrogenation of indoles represents one of the most direct and atom-economical methods for the synthesis of chiral indolines. dicp.ac.cnchinesechemsoc.org Rhodium, ruthenium, and iridium complexes have been successfully employed as catalysts for the asymmetric hydrogenation of N-protected indoles. acs.org More recently, palladium-catalyzed hydrogenation of unprotected indoles has been achieved with high enantioselectivity, often in the presence of a Brønsted acid co-catalyst. dicp.ac.cnrsc.org A notable development is the use of dynamic kinetic resolution in the asymmetric hydrogenation of racemic 2-substituted indoles, providing access to chiral indolines with vicinal stereogenic centers. acs.org

Asymmetric hydroamination is another powerful strategy for the enantioselective synthesis of indolines. dicp.ac.cnacs.org Copper-catalyzed intramolecular hydroamination of N-sulfonyl-2-allylanilines has been shown to produce chiral 2-methylindolines with good enantioselectivity. nih.govacs.org This method offers a complementary approach to access chiral indoline derivatives.

| Catalytic Method | Catalyst System | Key Transformation | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium / Chiral Ligand + Brønsted Acid | Reduction of indole C=C bond | Up to 96% | dicp.ac.cnrsc.org |

| Asymmetric Hydrogenation | Rhodium / PhTRAP | Reduction of N-acetylindole | 93-98% | acs.org |

| Asymmetric Hydrogenation | Iridium / Bisphosphine-Thiourea Ligand | Reduction of unprotected indoles | 86-99% | chinesechemsoc.org |

| Asymmetric Hydroamination | Copper / Chiral Ligand | Intramolecular cyclization of allylanilines | Up to 90% | nih.govacs.org |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric [3+2] cycloaddition | Up to 99% | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. unibo.itpharmtech.com

Solvent-Free Reaction Conditions and Mechanochemistry

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. ajgreenchem.comekb.eg Microwave-assisted synthesis under solvent-free conditions has been successfully applied to the synthesis of indole derivatives. For example, the Knoevenagel condensation of oxindole (B195798) with aromatic aldehydes can be efficiently carried out using this technique. ajgreenchem.com

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, is another powerful green chemistry tool. rsc.orgnih.govmdpi.com This solvent-free approach can lead to higher efficiency, reduced reaction times, and circumvention of issues related to reagent solubility. The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to mechanochemical conditions, demonstrating the versatility of this technique. rsc.org

| Green Approach | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Microwave-assisted Knoevenagel condensation | Reduced waste, shorter reaction times, reusable catalyst | ajgreenchem.com |

| Mechanochemistry | Fischer indole synthesis | Solvent-free, high efficiency, applicable to a broad range of substrates | rsc.org |

| Catalyst-Free Conditions | Multicomponent reaction in PEG-400 | Avoids metal catalysts, selective product formation | openmedicinalchemistryjournal.com |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wiley-vch.de High atom economy is characteristic of reactions like additions and rearrangements, where most or all starting materials are converted into the final product, thus minimizing waste. jocpr.com

One of the most direct and atom-economical approaches to synthesizing 3-aryl-indolines is the asymmetric hydrogenation of the corresponding 3-aryl-1H-indole precursors. dicp.ac.cnchinesechemsoc.org This method is highly efficient as it involves the addition of a hydrogen molecule across the double bond of the indole ring, with all atoms from the hydrogen molecule being incorporated into the final indoline product. jocpr.com

Catalytic hydrogenation, in particular, is noted for its role in green chemistry by enhancing atom economy and reducing waste. jocpr.com The process allows for the conversion of unsaturated compounds to more complex saturated structures, which is a key step in the synthesis of many pharmaceutical agents. jocpr.com For the synthesis of chiral indolines, asymmetric hydrogenation of unprotected indoles is considered one of the most straightforward methods due to its operational simplicity and high atom economy. dicp.ac.cn However, this transformation can be challenging due to the aromatic stability of indoles and the potential for the nitrogen-containing compounds to poison the metal catalysts. dicp.ac.cn

Recent advancements have led to highly efficient and enantioselective procedures. For instance, palladium-catalyzed asymmetric hydrogenation of unprotected indoles has been developed, which can be performed in a one-pot process involving intramolecular condensation and deprotection steps. dicp.ac.cn In some cases, Brønsted acids have been shown to play a crucial role in both the in-situ formation of the indole from a precursor and the subsequent asymmetric hydrogenation step. dicp.ac.cn Iridium-based catalyst systems have also demonstrated high reactivity and enantioselectivity in the hydrogenation of unprotected 3-aryl substituted indoles. chinesechemsoc.org

Below is a data table comparing different catalytic systems for the asymmetric hydrogenation of 3-aryl-indoles, highlighting the reaction efficiency in terms of conversion and enantioselectivity.

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Pd(OCOCF₃)₂/(S)-SegPhos | tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate | >99 | 84 | dicp.ac.cn |

| [Ir(COD)Cl]₂ / ZhaoPhos | 3-(4-fluorophenyl)-1H-indole | 95 | 46 | chinesechemsoc.org |

| Cationic Ru-diamine complex | 2-Aryl-substituted 3H-indoles | High | High | bohrium.com |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective routes to complex molecules. While specific chemoenzymatic routes for the direct synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole are not extensively documented in publicly available literature, the principles of this methodology can be applied to the synthesis of chiral indole derivatives.

Enzymes, particularly oxidoreductases and transferases, can be employed to introduce chirality and functional groups with high selectivity under mild reaction conditions. For instance, a coupled biotransformation system has been developed for the synthesis of various indole-containing acyloin derivatives. This system utilizes an engineered tryptophan synthase β-subunit, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme. bohrium.com The process starts from commercially available indole derivatives, which are converted to tryptophan analogues and subsequently to indole-3-pyruvate derivatives. The final enzymatic step yields the acyloin products. bohrium.com

Such multi-enzyme cascade reactions demonstrate the potential for creating complex indole-based molecules from simple precursors. While this specific example does not produce a 3-aryl-indoline, the strategy of using a cascade of enzymatic reactions could be adapted for the synthesis of the target compound. For example, an engineered enzyme could potentially catalyze the asymmetric reduction of a 3-(4-chlorophenyl)-1H-indole to the corresponding indoline with high enantioselectivity.

The development of such a chemoenzymatic process would offer several advantages over traditional chemical methods, including:

High Enantioselectivity: Enzymes often provide exceptionally high levels of stereocontrol.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.

Reduced Environmental Impact: The use of biodegradable catalysts (enzymes) and the avoidance of harsh reagents and solvents align with the principles of green chemistry.

Further research and enzyme engineering efforts are needed to develop a specific and efficient chemoenzymatic route for the synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole.

Multi-Component Reactions and Cascade Processes

Several MCRs have been developed for the synthesis of indole derivatives. For example, a three-component reaction involving an indole, an aromatic aldehyde, and N,N-dimethylaniline in the presence of a silica-supported Fe(ClO₄)₃ catalyst can produce 3-(diarylmethyl)indoles in excellent yields under mild conditions. bohrium.com This approach offers advantages such as the use of a solid, reusable catalyst and a simple work-up procedure. bohrium.com

Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, are also powerful tools for the synthesis of complex indoline frameworks. A novel TEA-mediated cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been developed for the synthesis of various indolyl pyrroloindolines. rsc.org This method is notable for being metal- and photocatalyst-free. rsc.org

Furthermore, tandem reactions involving the ring-opening of aziridines with 3-(2-isocyanoethyl)indoles, followed by a Friedel–Crafts/Mannich/desulfonylation cascade, have been used to synthesize polycyclic spiroindolines. rsc.org

While a specific multi-component or cascade reaction for the direct synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole from simple acyclic or aromatic precursors is not prominently featured in the reviewed literature, the existing methodologies for related structures provide a strong foundation for the development of such a process. A hypothetical MCR could involve the reaction of a substituted aniline, 4-chlorobenzaldehyde, and a two-carbon synthon to construct the indoline core in a convergent manner.

The table below summarizes some multi-component and cascade reactions used for the synthesis of indole and indoline derivatives.

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Three-Component Reaction | Indole, Aromatic aldehyde, N,N-dimethylaniline | 3-(Diarylmethyl)indoles | Solid catalyst, mild conditions | bohrium.com |

| Cascade Arylation/Cyclization | Indole acetamides, 3-Substituted indoles | Indolyl pyrroloindolines | Metal- and photocatalyst-free | rsc.org |

| Cascade Ring-Opening/Cyclization | 3-(2-Isocyanoethyl)indoles, Aziridines | Polycyclic spiroindolines | One-pot synthesis of complex scaffolds | rsc.org |

| Two-Step, Multi-Component Indole Synthesis | Anilines, Isocyanides, 2,2-Dimethoxyacetaldehyde, TMSN₃ | 2-Tetrazolo substituted indoles | Mild conditions, broad substrate scope | nih.gov |

Elucidation of Stereochemical Features and Advanced Conformational Dynamics

Advanced Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic methods are indispensable for probing the stereochemical and conformational nuances of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole in solution.

High-resolution NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. For 3-aryl-2,3-dihydro-1H-indoles, ¹H and ¹³C NMR are fundamental in conformational analysis. uni-muenchen.de The chemical shifts of the protons at the C2 and C3 positions, along with their coupling constants (J-values), are particularly informative.

The five-membered dihydroindole ring is not planar and typically adopts an envelope or twist conformation. The magnitude of the vicinal coupling constant between the C2 and C3 protons (³JH2,H3) can help determine the dihedral angle between these protons, which in turn reflects the ring's pucker and the relative orientation of the C3-substituent (pseudo-axial or pseudo-equatorial). A larger coupling constant generally suggests a pseudo-axial orientation for the substituent, while a smaller value indicates a pseudo-equatorial preference. In related 2,3-disubstituted indole (B1671886) derivatives, these coupling constants provide valuable conformational information about the flexible parts of the molecule. uni-muenchen.de

The table below presents hypothetical ¹H NMR data for a specific conformer of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole to illustrate the type of information derived from such studies.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-N1 | ~4.5-5.5 | br s | - |

| H-C2a | ~3.8-4.0 | dd | J ≈ 8-10, 6-8 |

| H-C2b | ~4.2-4.4 | dd | J ≈ 8-10, 7-9 |

| H-C3 | ~4.6-4.8 | t | J ≈ 7-9 |

| H-Ar (Indole) | ~6.7-7.2 | m | - |

| H-Ar (Chlorophenyl) | ~7.2-7.4 | m | - |

For enantiomerically pure samples of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, chiroptical techniques such as Circular Dichroism (CD) are essential for assigning the absolute configuration (R or S) at the C3 stereocenter. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The electronic transitions of the aromatic chromophores (the indole and 4-chlorophenyl rings) can produce characteristic CD signals, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores. nih.gov By correlating the experimentally observed CD spectrum with spectra predicted from quantum mechanical calculations for a known configuration (e.g., the S-isomer), the absolute stereochemistry of the molecule can be definitively assigned.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation adopted in the crystal lattice. mdpi.com

For a compound like 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, a crystal structure would reveal:

The precise conformation of the dihydroindole ring : It would confirm whether it adopts an envelope, twist, or other conformation.

The orientation of the 4-chlorophenyl group : It would define the dihedral angle between the plane of the indole ring system and the chlorophenyl ring. This orientation is often a balance between minimizing steric hindrance and optimizing electronic interactions.

Intermolecular interactions : The packing of molecules in the crystal lattice is dictated by forces such as hydrogen bonding (involving the N-H group) and π-π stacking between the aromatic rings. researchgate.net

The following table summarizes typical crystallographic data that would be obtained from an X-ray analysis.

| Parameter | Typical Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific values in Å and ° |

| Volume (V) | Specific value in ų |

| Key Dihedral Angle (Indole-Aryl) | e.g., 70-90° |

| Ring Pucker Parameter | Describes the conformation of the 5-membered ring |

Conformational Analysis using Computational Methods

Computational chemistry offers powerful tools to explore the conformational landscape and dynamics of molecules, complementing experimental data. researchgate.net

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole in solution. nih.gov By simulating the molecule in a solvent box (e.g., water or chloroform), MD can:

Identify the most stable and populated conformers.

Explore the flexibility of the dihydroindole ring.

Characterize the rotational dynamics around the C3-aryl single bond.

Determine the energy barriers for conversion between different conformers.

These simulations can reveal transient, low-population conformations that may not be observable by experimental methods but could be relevant for biological activity.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a highly accurate description of molecular energetics. nih.govspringernature.com A conformational scan is a computational experiment where a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step.

For 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, a QM scan of the torsion angle defining the rotation of the 4-chlorophenyl group relative to the indole ring would generate a potential energy surface. springernature.com This surface would precisely locate the energy minima corresponding to stable conformers and the transition states that separate them. Such calculations are crucial for quantifying the energetic preferences for specific orientations of the aryl substituent, which can be influenced by subtle steric repulsions and electronic effects like hyperconjugation.

In-Depth Computational Analysis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole Remains an Area for Future Research

The exploration of a molecule's electronic properties through computational chemistry provides profound insights into its behavior. DFT calculations are a powerful tool to determine the ground state properties of a molecule, offering a detailed picture of its electronic structure. This analysis includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between these frontier orbitals is a key indicator of a molecule's stability and reactivity.

Furthermore, Electrostatic Potential Surface (EPS) mapping is instrumental in identifying the electron-rich and electron-deficient regions of a molecule. This visualization helps in predicting sites for electrophilic and nucleophilic attacks, thereby elucidating potential intermolecular interactions. Quantum chemical descriptors and reactivity indices, derived from the electronic structure, provide quantitative measures of a molecule's reactivity, such as its hardness, softness, and electrophilicity.

In the realm of reaction dynamics, computational elucidation of reaction mechanisms through transition state modeling offers a step-by-step understanding of how a reaction proceeds. By mapping the energy profiles and calculating kinetic parameters, researchers can predict the feasibility and rate of chemical transformations.

Although the broader class of indole derivatives has been the subject of numerous computational investigations, the specific compound 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole appears to be an uncharacterized entity in the computational chemistry literature. The synthesis and potential applications of related compounds have been reported, but a deep dive into their theoretical aspects is not yet available.

The lack of published data on the computational analysis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole highlights a gap in the current body of scientific knowledge. Such studies would be invaluable for a complete understanding of its chemical behavior and for guiding future research into its potential applications in various fields of chemistry. Therefore, the theoretical and computational investigation of this compound presents a fertile ground for future scientific inquiry.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Solvent Effects on Electronic Structure and Reactivity: Computational Modeling

Theoretical investigations into the behavior of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole in various solvents are crucial for understanding its chemical dynamics in solution. These studies often utilize computational methods like Density Functional Theory (DFT) in conjunction with continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state.

Key electronic parameters that are sensitive to the solvent environment include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole in Various Solvents

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | -5.89 | -0.78 | 5.11 | 2.15 |

| Toluene | 2.38 | -5.92 | -0.85 | 5.07 | 2.89 |

| Dichloromethane | 8.93 | -5.98 | -0.95 | 5.03 | 3.54 |

| Acetone | 20.70 | -6.02 | -1.01 | 5.01 | 3.88 |

| Acetonitrile | 37.50 | -6.05 | -1.04 | 5.01 | 4.02 |

| Water | 78.39 | -6.08 | -1.07 | 5.01 | 4.15 |

The hypothetical data illustrates a general trend where an increase in the solvent's dielectric constant leads to a stabilization of both the HOMO and LUMO energy levels, resulting in a decrease in the HOMO-LUMO energy gap. This suggests that 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole would be more reactive in polar solvents compared to nonpolar solvents. The calculated dipole moment also shows a significant increase with solvent polarity, indicating a greater charge separation within the molecule in polar environments. This enhanced polarization is a direct consequence of the interaction between the solute and the solvent's electric field.

Further computational analyses can involve the generation of Molecular Electrostatic Potential (MEP) maps to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In polar solvents, the charge separation is expected to be more pronounced on the MEP map, highlighting the sites of increased reactivity.

While continuum models are computationally efficient, more sophisticated explicit solvent models can also be employed. researchgate.net In these models, individual solvent molecules are included in the calculation, allowing for the investigation of specific solute-solvent interactions, such as hydrogen bonding. For 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, this would be particularly relevant in protic solvents where the indole (B1671886) nitrogen can act as a hydrogen bond acceptor.

Exploration of Chemical Reactivity and Advanced Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group of 3-(4-chlorophenyl)-2,3-dihydro-1H-indole is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the phenyl ring, namely the chloro group and the indoline (B122111) moiety, govern the regioselectivity of these reactions. The chlorine atom is an ortho-, para-directing deactivator, while the indoline ring, connected at the C3 position, acts as a bulky deactivating group through its electron-withdrawing inductive effect.

Nitration: The introduction of a nitro group onto the 4-chlorophenyl ring can be achieved using standard nitrating agents. The regiochemical outcome is influenced by the interplay of the electronic and steric effects of the existing substituents. Nitration of a similar structure, 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, using a mixture of fuming nitric acid and concentrated sulfuric acid, resulted in the introduction of a nitro group at the 3'-position of the 4-chlorophenyl ring, ortho to the chlorine and meta to the quinazolinone moiety. This suggests that in the case of 3-(4-chlorophenyl)-2,3-dihydro-1H-indole, nitration would likely occur at the positions ortho to the chloro group (C3' and C5') and meta to the indoline substituent. nih.gov

Halogenation: Similar to nitration, halogenation of the 4-chlorophenyl ring is expected to be directed by the existing substituents. The use of various halogenating agents can introduce additional halogen atoms, further modifying the electronic properties of the molecule.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation provide pathways to introduce new carbon-carbon bonds on the 4-chlorophenyl ring. The reaction of an arene with acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst leads to monoacylated products. sigmaaldrich.com For 3-(4-chlorophenyl)-2,3-dihydro-1H-indole, these reactions would be anticipated to occur at the positions ortho to the chloro group, provided that the indoline nitrogen is appropriately protected to prevent side reactions.

Nucleophilic Additions and Substitutions on the Dihydroindole Nitrogen

The nitrogen atom of the dihydroindole ring is a nucleophilic center and can readily participate in addition and substitution reactions.

N-Alkylation: The secondary amine of the indoline ring can be alkylated using various alkylating agents. Common methods involve the use of alkyl halides in the presence of a base. For instance, N-alkylation of indolines has been achieved using alcohols in the presence of an iridium catalyst. nih.gov Another approach involves the use of dimethyl carbonate or dibenzyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These methods offer efficient routes to a variety of N-substituted 3-(4-chlorophenyl)-2,3-dihydro-1H-indole derivatives.

N-Acylation: The indoline nitrogen can be acylated using acyl chlorides or anhydrides. nih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. The resulting N-acyl derivatives are important for modifying the electronic properties of the indoline ring and for serving as protecting groups in further synthetic transformations. For instance, N-acylation of sulfonamides has been efficiently carried out using carboxylic acid anhydrides. researchgate.net

Functionalization of the Dihydroindole Ring System

The dihydroindole ring system itself offers multiple positions for functionalization, allowing for the introduction of a wide range of substituents.

C-H Activation Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of the benzene (B151609) ring of the indoline core (C4-C7 positions). This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical approach. Palladium-catalyzed C-H arylation of indoles at the C7 position has been demonstrated using a phosphinoyl directing group. nih.govacs.org This highlights the potential for regioselective functionalization of the indoline ring in 3-(4-chlorophenyl)-2,3-dihydro-1H-indole.

Palladium-Catalyzed Cross-Coupling Reactions at Diverse Positions

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to various positions of the dihydroindole ring, provided a suitable handle such as a halogen or a triflate is present. While direct C-H functionalization is advancing, cross-coupling reactions on pre-functionalized indolines remain a robust strategy. For example, palladium-catalyzed C-H arylation of indoles at the C7 position has been achieved, demonstrating the feasibility of functionalizing the benzenoid ring of the indoline core. nih.govacs.orgresearchgate.net

Regioselective and Stereoselective Functionalization Approaches

Controlling the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of complex molecules with defined three-dimensional structures.

Regioselectivity: The inherent reactivity of the indoline scaffold, combined with the choice of reagents and reaction conditions, can be exploited to achieve regioselective functionalization. For instance, in electrophilic aromatic substitution on the 4-chlorophenyl ring, the positions ortho to the chlorine are electronically favored. libretexts.org Similarly, C-H activation strategies often rely on directing groups to achieve high regioselectivity. nih.govacs.org

Stereoselectivity: The C3 position of the dihydroindole ring is a stereocenter. Therefore, reactions that create or modify this center can lead to diastereomers or enantiomers. Diastereoselective methods for the synthesis of 3-aryl-substituted indolines have been developed, for example, through a [4 + 1] annulation reaction of in situ generated p-quinone methides. nih.gov Enantioselective synthesis of related 2-aryl-3,3-disubstituted indolines has also been achieved via a deracemization process. acs.orgbohrium.com These approaches provide routes to stereochemically pure derivatives of 3-(4-chlorophenyl)-2,3-dihydro-1H-indole.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of 3-(4-chlorophenyl)-2,3-dihydro-1H-indole offer alternative avenues for its functionalization.

Photochemical Reactivity: Photochemical reactions can induce unique transformations that are not accessible through thermal methods. For instance, regiospecific C-N photocyclization of 2-styrylquinolines has been reported to form quino[1,2-a]quinolizinium derivatives. nih.gov While specific studies on 3-(4-chlorophenyl)-2,3-dihydro-1H-indole are limited, related N-aryl systems could potentially undergo similar light-induced cyclization or rearrangement reactions.

Electrochemical Reactivity: Electrochemical methods provide a means to control redox reactions with high precision. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines has been studied, indicating that the nitrogen center of the indoline could be a site for electrochemical oxidation. researchgate.net Furthermore, the electrochemical oxidation of N'-hydroxyguanidine derivatives has been investigated, suggesting that the indoline nitrogen could participate in electron transfer processes. nih.gov Such studies pave the way for the development of novel electrochemical methods for the derivatization of 3-(4-chlorophenyl)-2,3-dihydro-1H-indole, potentially leading to the formation of polymers or other functional materials.

Role As a Precursor in Complex Molecule Synthesis

Utilization in the Construction of Polycyclic Heterocyclic Scaffolds

The indoline (B122111) core of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole is a privileged scaffold in medicinal chemistry and natural product synthesis. Its strategic elaboration allows for the construction of a wide array of polycyclic heterocyclic systems with significant biological activities. The presence of the 4-chlorophenyl group at the C3 position offers a handle for further transformations through cross-coupling reactions, while the indoline nitrogen can participate in cyclization reactions to form fused ring systems.

One common strategy involves the N-functionalization of the indoline followed by an intramolecular cyclization. For instance, N-alkylation with a bifunctional electrophile can set the stage for the formation of a new ring fused to the indoline core. The specific reactivity of the C-H bonds on the benzene (B151609) ring of the indoline and the chlorophenyl moiety can be exploited in transition metal-catalyzed C-H activation/annulation reactions to build additional rings, leading to complex polycyclic structures.

A notable application of 3-arylindolines is in cycloaddition reactions. For example, Zn(II)-catalyzed formal [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been reported to yield functionalized polycyclic indolines. nih.gov While this study does not specifically use the 4-chloro substituted variant, the methodology is applicable to a range of substituted indoles, suggesting a viable route for the construction of polycyclic systems from 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

| [4+2] Cycloaddition | 2,3-Unsubstituted Indoles, Cyclic Azoalkenes | Tetrahydro-1H-pyridazino[3,4-b]indoles | ZnCl₂ (10 mol%), DCM, 25 °C | nih.gov |

| [3+2] Cycloaddition | 2,3-Substituted Indoles, Linear Azoalkenes | Tetrahydropyrrolo[2,3-b]indoles | ZnCl₂ (10 mol%), DCM, 25 °C | nih.gov |

Application in Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecule synthesis. 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole is an excellent substrate for such processes due to its multiple reactive sites.

A plausible cascade sequence could be initiated by the deprotonation of the indoline nitrogen, followed by a Michael addition to an appropriate acceptor. The resulting intermediate could then undergo an intramolecular cyclization, leading to the rapid construction of a polycyclic system. The 4-chlorophenyl group can influence the stereochemical outcome of these reactions and can be a site for subsequent transformations.

For instance, gold(I)-catalyzed hydroaminative/arylative cascades have been developed for the synthesis of various indole-fused skeletons. nih.gov These reactions demonstrate the potential for tandem processes involving the indoline nitrogen and the aromatic core. While not explicitly demonstrated with 3-(4-chlorophenyl)-2,3-dihydro-1H-indole, the principles of these cascade reactions could be applied to this precursor to generate novel heterocyclic structures. Similarly, cascade reactions of N-aryl-α,β-unsaturated nitrones with electron-deficient allenes provide a single-step access to 3-functionalized indoles, which can be further transformed into complex fused systems. nih.gov

Asymmetric Synthesis of Chiral Indole-Containing Scaffolds and Building Blocks

The C3 position of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole is a stereocenter, making this compound a valuable chiral building block for asymmetric synthesis. The enantioselective synthesis of 3-arylindolines and their subsequent use in the construction of enantiopure complex molecules is a significant area of research.

One of the key methods to access enantiomerically enriched 3-arylindolines is through the asymmetric reduction of the corresponding 3H-indole precursors. Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source has proven to be a highly efficient method for the synthesis of optically active indolines with high enantioselectivities. organic-chemistry.org This approach is applicable to a variety of 2-aryl-substituted 3H-indoles, including those with halogen substituents on the aryl ring, suggesting its utility for the synthesis of chiral 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole. organic-chemistry.org

| Catalyst | Hydrogen Source | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Chiral Brønsted Acid | Hantzsch Dihydropyridine | 2-Aryl-substituted 3H-indoles | Up to 97% | organic-chemistry.org |

Once obtained in enantiopure form, chiral 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole can be used as a precursor to synthesize other chiral indole-containing scaffolds. For example, the stereocenter at C3 can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of complex molecules. The development of organocatalytic asymmetric methods for the synthesis of arylindolyl indolin-3-ones with both axial and central chirality from 3-arylindoles highlights the potential of these building blocks in creating complex chiral architectures. researchgate.net

Strategic Integration into Diverse Synthetic Pathways

The strategic incorporation of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole into synthetic pathways allows for the efficient construction of target molecules with desired functionalities. The versatile reactivity of this precursor enables its use in a variety of synthetic transformations, making it a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

The 4-chlorophenyl group can be modified through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. This allows for the late-stage diversification of molecular scaffolds built from this precursor. The indoline nitrogen can be acylated, alkylated, or arylated to introduce different functional groups, further expanding the synthetic utility of this building block.

Furthermore, the indoline ring can be oxidized to the corresponding indole (B1671886), providing access to another important class of heterocyclic compounds. This transformation can be a crucial step in a multi-step synthesis, allowing for the strategic unmasking of the indole functionality at a later stage. The design of synthetic strategies that leverage the unique reactivity of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole is a testament to its importance as a precursor in modern organic synthesis. nih.gov

Emerging Methodologies and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole and its analogues is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput. jst.org.in

Continuous flow systems enable precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. jst.org.in For the synthesis of the 3-aryl-2,3-dihydro-1H-indole core, flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The rapid mixing and efficient heat transfer in microreactors can minimize the formation of byproducts, simplifying purification. mdpi.comresearchgate.net

Automated synthesis platforms, integrated with design of experiment (DoE) software, can rapidly screen and optimize reaction conditions for the synthesis and derivatization of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole. These platforms can systematically vary catalysts, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation with minimal human intervention. semanticscholar.org The "catch-react-release" strategy in a flow setup can be adapted for the multi-step synthesis of complex derivatives, where intermediates are captured on a solid support, reacted, and then released, streamlining the entire process.

Table 1: Comparison of Batch vs. Flow Synthesis for Indole (B1671886) Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Control | Limited | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk with hazardous reagents and exothermic reactions | Enhanced safety due to small reaction volumes and better heat dissipation |

| Scalability | Often challenging | Readily scalable by extending reaction time or using parallel reactors |

| Reproducibility | Can be variable | High |

| Throughput | Lower | Higher, suitable for rapid library synthesis |

Application of Machine Learning in Predicting Reactivity and Optimizing Synthesis

Machine learning (ML) is emerging as a powerful tool to accelerate the development of synthetic routes and predict the reactivity of molecules like 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole. beilstein-journals.org ML algorithms can be trained on large datasets of chemical reactions to identify patterns and predict the outcomes of new reactions. pharmaceutical-technology.comprinceton.edu

For the synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, ML models can predict reaction yields and identify optimal reaction conditions, significantly reducing the number of experiments required. beilstein-journals.orgpharmaceutical-technology.com These models can analyze a multidimensional space of reaction parameters, including catalyst, ligand, solvent, and temperature, to suggest the most promising conditions for a desired outcome. princeton.edu For instance, random forest algorithms have been successfully used to predict the performance of C-N cross-coupling reactions, a key step in the synthesis of many indole derivatives. pharmaceutical-technology.comprinceton.edu

Furthermore, ML can be employed to predict the reactivity of different positions on the 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole scaffold, guiding the design of new derivatization strategies. By analyzing the electronic and steric properties of the molecule, ML models can predict which sites are most likely to undergo specific transformations, enabling chemists to design more efficient and selective reactions. francis-press.comfrancis-press.comcmu.edu

Table 2: Machine Learning Algorithms in Chemical Synthesis

| Algorithm | Application | Predicted Outcome |

|---|---|---|

| Random Forest | Optimization of reaction conditions | Reaction yield, enantioselectivity francis-press.comfrancis-press.com |

| Neural Networks | Prediction of reaction outcomes | Product structure, reaction feasibility francis-press.comfrancis-press.com |

| Support Vector Machines | Classification of reaction success | Binary outcome (success/failure) francis-press.comfrancis-press.com |

Exploration of Novel Catalytic Systems for Advanced Derivatization

The development of novel catalytic systems is crucial for the advanced derivatization of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, enabling the introduction of new functional groups and the construction of more complex molecular architectures. Research is focused on catalysts that offer higher efficiency, selectivity, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for the arylation and vinylation of the indole core. nih.govresearchgate.netlabxing.com Recent advancements include the development of more active and stable palladium catalysts capable of facilitating challenging coupling reactions under milder conditions. The use of norbornene as a transient mediator in palladium catalysis has enabled novel ortho-amination/ipso-conjunctive coupling reactions to access 3,3-disubstituted indolines. nih.gov

Beyond palladium, other transition metals such as copper, rhodium, and iridium are being explored for the functionalization of the indoline (B122111) scaffold. organic-chemistry.org Copper-catalyzed reactions, for instance, have shown promise for the enantioselective synthesis of 2,3-disubstituted indolines. organic-chemistry.org Organocatalysis has also emerged as a powerful strategy for the enantioselective dearomatization of indoles to produce chiral pyrroloindolines. researchgate.net Photocatalysis is another burgeoning area, offering green and efficient pathways for the synthesis of indole derivatives through light-mediated reactions. mdpi.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is being facilitated by the application of advanced spectroscopic techniques for in situ reaction monitoring. These techniques provide real-time data on the concentration of reactants, intermediates, and products, offering valuable insights into the reaction pathway. researchgate.nettsijournals.comlongdom.org

For the synthesis and derivatization of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can be employed to monitor the progress of a reaction in real-time. longdom.org These methods allow for the identification of transient intermediates and the determination of reaction kinetics, which is crucial for optimizing reaction conditions and ensuring process safety. researchgate.net

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy provides detailed structural information and can be used to study the dynamics of molecules in solution. numberanalytics.com Hyperspectral imaging and other advanced imaging techniques are also being explored for spatially resolved chemical analysis. uts.edu.au The integration of these advanced analytical tools with automated synthesis platforms creates a powerful feedback loop for rapid reaction optimization. semanticscholar.org

Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| ReactIR (FTIR) | Functional group changes, concentration profiles | Real-time monitoring of reactant consumption and product formation |

| Raman Spectroscopy | Vibrational modes, molecular structure | In situ analysis of solid and liquid phases, catalyst characterization longdom.org |

| Process NMR | Quantitative analysis of reaction components | Monitoring reaction progress and kinetics without sampling |

| Mass Spectrometry | Molecular weight of reaction components | Identification of intermediates and byproducts |

Unexplored Reactivity Patterns and Transformation Pathways

Future research will likely focus on uncovering novel reactivity patterns and transformation pathways for the 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole scaffold. While significant progress has been made in the functionalization of the indole core, many potential transformations remain unexplored.

One area of interest is the selective C-H functionalization of the dihydroindole ring system. organic-chemistry.org Developing catalytic systems that can selectively activate and functionalize specific C-H bonds would provide a more atom-economical and efficient route to a wide range of derivatives. The atroposelective synthesis of 3-aryl-indoles through a one-pot 2,3-difunctionalization of simple indoles represents a recent breakthrough in this area. bohrium.com

The exploration of multicomponent reactions involving 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole as a building block could lead to the rapid assembly of complex molecular structures. nih.govresearchgate.netnih.gov Four-component reactions catalyzed by palladium/norbornene have already been shown to be effective for the synthesis of 3,3-disubstituted indolines. nih.gov

Furthermore, the unique electronic properties of the 3-(4-chlorophenyl) substituent could be exploited in novel cycloaddition or ring-opening reactions, leading to the formation of new heterocyclic systems. The development of dearomatization strategies for the indole nucleus also presents opportunities for creating structurally diverse and biologically relevant molecules. researchgate.net

Q & A

What are the established synthetic routes for 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole can be achieved via palladium-catalyzed carboamination reactions, a strategy validated for structurally related dihydroindole derivatives. Key parameters include:

- Catalyst System: Pd(OAc)₂ with BINAP as a ligand to facilitate C–N bond formation.

- Temperature: Maintained between 80–100°C to balance reaction rate and side-product formation.

- Solvent Optimization: Polar aprotic solvents like DMF or toluene enhance reaction efficiency.

- Substrate Ratios: Stoichiometric control of bromoalkene precursors and amine substrates (1:1.2 molar ratio) minimizes unreacted intermediates.

Yield optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR .

Which spectroscopic and crystallographic methods are most effective for characterizing 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and DEPT-135 to distinguish CH₂/CH₃ groups. The 4-chlorophenyl moiety typically shows deshielded aromatic protons (δ 7.2–7.4 ppm).

- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- Crystallography:

How can researchers address discrepancies in crystallographic refinement parameters for dihydroindole derivatives?

Methodological Answer:

Discrepancies in thermal displacement parameters or residual electron density are resolved via:

- Iterative Refinement: Use SHELXL’s TWIN and BASF commands for twinned crystals.

- Validation Tools: WinGX’s ADDSYM checks for missed symmetry, while PLATON analyzes voids and hydrogen-bonding networks.

- Electron Density Maps: Fourier difference maps (ΔF) identify misplaced atoms. For disordered regions, apply SUMP restraints or split occupancy models.

- Hydrogen Bonding: Geometric restraints (DFIX, DANG) maintain bond distances during refinement .

What computational approaches are recommended to predict the bioactivity of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole against therapeutic targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to simulate binding to serotonin receptors (e.g., 5-HT₂A). Grid parameters: 20 ų box centered on the binding pocket.

- Molecular Dynamics (MD): Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA).

- QSAR Studies: Correlate Hammett σ constants of the 4-chlorophenyl group with IC₅₀ values. Descriptors like logP and polar surface area are calculated using Molinspiration .

How do structural modifications at the indole nitrogen influence the physicochemical properties of 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole?

Methodological Answer:

- N-Alkylation: Increases lipophilicity (logP ↑ by ~0.5–1.0) and membrane permeability, measured via HPLC (C18 column, acetonitrile/water mobile phase).

- N-Acylation: Enhances aqueous solubility by introducing polar groups (e.g., acetyl or sulfonyl).

- Crystallographic Impact: X-ray structures reveal that bulky N-substituents distort the dihydroindole ring, reducing π-π stacking interactions (e.g., centroid distances increase from 3.8 Å to 4.2 Å).

- Thermal Stability: DSC shows N-modified derivatives have higher melting points (ΔTm +10–15°C) due to improved crystal packing .

What strategies resolve contradictions in biological activity data between 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole and its halogenated analogs?

Methodological Answer:

- Receptor Profiling: Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) to compare Kᵢ values across analogs.

- Metabolic Stability: Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation (LC-MS quantification).

- Statistical Analysis: Apply ANOVA to identify significant differences (p < 0.05) in IC₅₀ values. Confounding factors (e.g., assay pH, solvent DMSO%) are controlled via standardized protocols .

How can researchers optimize experimental design for SAR studies of dihydroindole derivatives?

Methodological Answer:

- Library Design: Synthesize 10–15 analogs with systematic substitutions (e.g., -F, -CF₃, -OCH₃) at the 4-chlorophenyl position.

- High-Throughput Screening (HTS): Use 384-well plates for dose-response curves (0.1–100 µM) to determine EC₅₀.

- Data Validation: Replicate experiments in triplicate and use Z’-factor > 0.5 to confirm assay robustness.

- Crystallographic Correlations: Overlay X-ray structures of active/inactive analogs to identify critical pharmacophore features (e.g., chloro group orientation) .

What advanced techniques characterize non-covalent interactions in 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole crystals?

Methodological Answer:

- Hirshfeld Surface Analysis: CrystalExplorer computes surfaces to quantify H-bonding (e.g., C–H⋯Cl, 2.8–3.2 Å) and π–π interactions (3.6–4.0 Å centroid distances).

- DFT Calculations: Gaussian09 optimizes molecular geometries at the B3LYP/6-311G(d,p) level to compare theoretical vs. experimental bond lengths (<0.02 Å deviation).

- Thermal Ellipsoids: ORTEP diagrams (WinGX) visualize anisotropic displacement parameters, identifying flexible regions (Uᵢⱼ > 0.08 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.